3-氟-1,5-萘啶

描述

Synthesis Analysis

The synthesis of naphthyridine derivatives often involves the construction of the core naphthyridine ring followed by various functionalization steps. For instance, 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids were synthesized and evaluated against tumor cell lines, with certain derivatives showing comparable activity to known antitumor agents . Similarly, 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids were prepared and tested for antibacterial activities, with specific substitutions leading to promising therapeutic candidates . The synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid was optimized for the production of anticancer drugs10.

Molecular Structure Analysis

The structure-activity relationship (SAR) studies of these compounds reveal that specific substitutions on the naphthyridine core can significantly influence their biological activity. For example, the presence of a 2-thiazolyl group at the N-1 position and certain aminopyrrolidine derivatives at the C-7 position were found to be crucial for antitumor activity . In the case of antibacterial agents, the 7-cycloalkylamino group, particularly a (3S)-3-amino-pyrrolidine, greatly enhanced the activity of certain derivatives .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthyridine derivatives include cyclization, functionalization, and substitution reactions. For instance, Dieckmann-type cyclization was used to synthesize 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives . Additionally, chloramine-T under microwave irradiation was employed for the oxidation of hydrazones to synthesize triazolo[4,3-a][1,8]naphthyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives are influenced by their substituents. For example, the introduction of a 5-methoxy group indicated a tolerance in biochemical potency, while a 5-hydroxy group negatively affected it . The solubility of these compounds can also be significantly altered by their substituents, as seen with the trans-3-methoxy-4-methylaminopyrrolidinyl derivative, which exhibited high water solubility .

科学研究应用

合成与生产

3-氟-1,5-萘啶及其衍生物主要用于探索其合成工艺。例如,Abele 等人(2014 年)讨论了使用氟气的重氮化-氟脱重氮化一锅反应,这对于生产氟萘啶(包括 7-氟-2-甲氧基-1,5-萘啶)至关重要。该方法因其高产率和高纯度而著称,展示了其大规模生产的潜力(Abele 等人,2014 年)。

尿酸的荧光受体

Dey 等人(2014 年)合成了萘啶基荧光受体,用于识别尿酸。这些受体由于其络合反应,在诊断和分析化学中具有潜在应用(Dey 等人,2014 年)。

有机化学中的多功能应用

Masdeu 等人(2020 年)强调了稠合 1,5-萘啶(包括 3-氟-1,5-萘啶)在合成有机化学中的多功能应用。它们作为金属配合物的配体非常重要,并表现出广泛的生物活性,表明它们在药物化学中的重要性(Masdeu 等人,2020 年)。

光电性能

Wang 等人(2012 年)探索了 4,8-取代的 1,5-萘啶的合成,这些萘啶表现出有前途的光电性能。由于其蓝色荧光和高热稳定性,这些材料是 OLED 中电子传输和空穴注入/空穴传输材料的潜在候选材料(Wang 等人,2012 年)。

不对称合成

Zhang 等人(2015 年)报道了手性钌配合物催化的 1,5-萘啶衍生物的不对称氢化。该方法可有效生产光学纯 1,5-二氮杂-顺-十氢萘,这在不对称合成中很有价值(Zhang 等人,2015 年)。

超分子化学

Dridi 等人(2018 年)使用 1,5-萘啶合成了铬 (III) 配合物,展示了其在超分子化学中的应用。该配合物表现出有趣的光学、磁性和抗菌性能,有助于其在材料科学和药理学中的应用潜力(Dridi 等人,2018 年)。

安全和危害

3-Fluoro-1,5-naphthyridine is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

未来方向

1,5-Naphthyridine derivatives, including 3-Fluoro-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide range of biological activities . Future research may focus on further exploring the synthesis, reactivity, and applications of these compounds .

作用机制

Mode of Action

1,5-naphthyridine derivatives are known to interact with their targets through various mechanisms, including electrophilic or nucleophilic reactions, oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . These interactions result in changes in the activity of the target, leading to downstream effects on cellular processes .

Biochemical Pathways

The inhibition of the tgf-beta receptor type-1 can impact several signaling pathways, including the smad pathway, which is involved in cell growth and differentiation .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

The inhibition of the tgf-beta receptor type-1 by 1,5-naphthyridine derivatives can potentially lead to changes in cell growth, proliferation, differentiation, and apoptosis .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of the compound .

生化分析

Biochemical Properties

3-Fluoro-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative and reductive processes. The nature of these interactions often involves the formation of stable complexes, which can modulate the activity of the enzymes. For instance, 3-Fluoro-1,5-naphthyridine can act as an inhibitor for certain enzymes, thereby affecting metabolic pathways and cellular functions .

Cellular Effects

The effects of 3-Fluoro-1,5-naphthyridine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, 3-Fluoro-1,5-naphthyridine impacts cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, 3-Fluoro-1,5-naphthyridine exerts its effects through various mechanisms. It binds to specific biomolecules, including proteins and nucleic acids, which can lead to enzyme inhibition or activation. This binding often results in conformational changes in the target molecules, thereby altering their activity. Furthermore, 3-Fluoro-1,5-naphthyridine can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Fluoro-1,5-naphthyridine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Fluoro-1,5-naphthyridine remains stable under specific conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic changes in cellular processes .

Dosage Effects in Animal Models

The effects of 3-Fluoro-1,5-naphthyridine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing harm. Toxicological studies have highlighted the importance of dosage optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

3-Fluoro-1,5-naphthyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of 3-Fluoro-1,5-naphthyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these processes is essential for determining the compound’s bioavailability and therapeutic potential .

Subcellular Localization

3-Fluoro-1,5-naphthyridine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its interaction with specific biomolecules and the subsequent biological effects .

属性

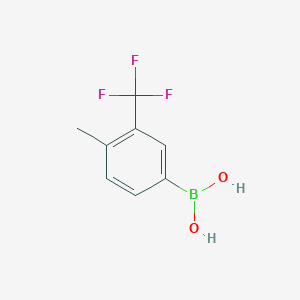

IUPAC Name |

3-fluoro-1,5-naphthyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZQSONYBXCNVHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)F)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90697140 | |

| Record name | 3-Fluoro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

959617-74-4 | |

| Record name | 3-Fluoro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90697140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methoxybenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3030730.png)

![5,8-Dioxa-2-azaspiro[3.4]octane hydrochloride](/img/structure/B3030736.png)